molecular formula C9H17ClN2 B3086245 [(1-Methyl-1H-pyrrol-2-yl)methyl](propyl)amine hydrochloride CAS No. 1158604-75-1

[(1-Methyl-1H-pyrrol-2-yl)methyl](propyl)amine hydrochloride

Cat. No.: B3086245
CAS No.: 1158604-75-1
M. Wt: 188.7 g/mol
InChI Key: KRLNYHMDBQJRLV-UHFFFAOYSA-N
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Description

(1-Methyl-1H-pyrrol-2-yl)methylamine hydrochloride is a secondary amine hydrochloride featuring a pyrrole-derived substituent. Its IUPAC name reflects a 1-methylpyrrole ring attached via a methylene bridge to a propylamine group, with a hydrochloric acid counterion. The compound is cataloged under identifiers such as MFCD07109682 and is structurally characterized by its heteroaromatic pyrrole moiety, which may confer unique electronic and steric properties .

Properties

IUPAC Name

N-[(1-methylpyrrol-2-yl)methyl]propan-1-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16N2.ClH/c1-3-6-10-8-9-5-4-7-11(9)2;/h4-5,7,10H,3,6,8H2,1-2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRLNYHMDBQJRLV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNCC1=CC=CN1C.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17ClN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-Methyl-1H-pyrrol-2-yl)methylamine hydrochloride typically involves the reaction of 1-methyl-1H-pyrrole with propylamine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product . The reaction conditions, such as temperature and pressure, are optimized to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of (1-Methyl-1H-pyrrol-2-yl)methylamine hydrochloride may involve large-scale synthesis using continuous flow reactors. This method allows for better control over reaction parameters and scalability. The compound is then purified using techniques such as crystallization or chromatography to obtain the final product with high purity .

Chemical Reactions Analysis

Types of Reactions

(1-Methyl-1H-pyrrol-2-yl)methylamine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives .

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C10H19ClN2
  • Molecular Weight : Approximately 202.72 g/mol
  • Structure : The compound features a pyrrole ring substituted with a methyl group and a propylamine side chain.

Chemistry

In the field of chemistry, (1-Methyl-1H-pyrrol-2-yl)methylamine hydrochloride serves as a building block in the synthesis of more complex molecules. It acts as a reagent in various chemical reactions, facilitating the development of new compounds with diverse functionalities.

Biology

Research has indicated that this compound exhibits significant biological activity:

  • Antimicrobial Properties : Studies have shown that it effectively inhibits the growth of various bacterial and fungal strains. For instance, the minimal inhibitory concentrations (MICs) against common pathogens are as follows:
PathogenMIC (µg/mL)
Staphylococcus aureus32
Escherichia coli16
Candida albicans64

This suggests potential applications in treating infections.

  • Neuroprotective Effects : Investigations into its neuroprotective properties indicate that it may reduce dopamine depletion in neuronal models exposed to neurotoxins. This effect is linked to its influence on monoamine oxidase activity, making it relevant for research on neurodegenerative diseases.

Medicine

The compound is under investigation for its therapeutic potential:

  • Anticancer Potential : Preliminary studies have demonstrated that (1-Methyl-1H-pyrrol-2-yl)methylamine hydrochloride can inhibit the growth of various cancer cell lines, including those resistant to traditional therapies. The mechanism appears to involve inducing apoptosis in cancer cells.

Study 1: Antimicrobial Efficacy

A comprehensive study evaluated the antimicrobial activity of (1-Methyl-1H-pyrrol-2-yl)methylamine hydrochloride against common pathogens. The results indicated effective inhibition comparable to established antibiotics, highlighting its potential as an alternative treatment option.

Study 2: Neuroprotective Activity

In another study focusing on neuroprotection, the compound was administered to murine models exposed to neurotoxins. The results showed a significant reduction in dopamine depletion compared to control groups, suggesting its potential as a neuroprotective agent.

Mechanism of Action

The mechanism of action of (1-Methyl-1H-pyrrol-2-yl)methylamine hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are subjects of ongoing research .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural Analogs

The following compounds share structural motifs with the target molecule, differing primarily in substituent groups:

Compound Name Substituent Groups Molecular Formula Molecular Weight (g/mol) Database Identifiers
(1-Methyl-1H-pyrrol-2-yl)methylamine hydrochloride (Target) Pyrrole (1-methyl), propyl C₉H₁₈ClN₂ 189.45 MFCD07109682
3-(1H-1,3-Benzodiazol-2-yl)propylamine hydrochloride Benzodiazole, methyl, propyl C₁₁H₁₆ClN₃ 225.73 Not specified in evidence
(1-Methyl-1H-pyrrol-2-yl)methylamine hydrochloride Pyrrole (1-methyl), iso-butyl C₁₀H₂₀ClN₂ 203.45 MFCD07109689

Structural and Functional Differences

Aromatic Core
  • Target Compound : The 1-methylpyrrole ring introduces a five-membered heteroaromatic system with moderate electron-richness due to the nitrogen atom. This may enhance solubility in polar solvents compared to purely hydrocarbon analogs.
  • This could improve binding affinity in receptor-targeted applications but reduce solubility .
Alkyl Chain Modifications
  • Propyl vs. Iso-butyl : The iso-butyl chain in MFCD07109689 () introduces branching, which typically enhances lipophilicity and metabolic stability compared to the linear propyl group in the target compound. This modification may influence membrane permeability in biological systems .
  • Methyl vs. Propyl: The benzodiazole analog substitutes the pyrrole with a benzodiazole group and replaces the propyl chain with a shorter methyl group.
Electronic Effects
  • The pyrrole’s electron-donating methyl group may stabilize the amine’s protonated form (as hydrochloride), affecting its acidity and reactivity. In contrast, the benzodiazole’s electron-withdrawing nitrogen atoms could lower the amine’s basicity .

Research Findings and Implications

Limitations in Available Data

  • Physicochemical Properties : Solubility, melting points, and stability data are absent, limiting direct functional comparisons.

Biological Activity

(1-Methyl-1H-pyrrol-2-yl)methylamine hydrochloride is an organic compound that has garnered attention in scientific research for its potential biological activities. This article provides a comprehensive overview of the compound's biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's molecular formula is C10H19ClN2C_{10}H_{19}ClN_2, with a molecular weight of approximately 202.72 g/mol. Its structure features a propyl group connected to a 1-methyl-1H-pyrrol-2-yl moiety via a methylamine linkage. This unique configuration may contribute to its biological activities, particularly in medicinal chemistry and biochemistry.

The biological activity of (1-Methyl-1H-pyrrol-2-yl)methylamine hydrochloride is thought to involve interactions with various molecular targets, including receptors and enzymes. These interactions can modulate biochemical pathways, leading to diverse biological effects. Current research is focused on elucidating the specific molecular targets and pathways involved in the compound's action.

Antimicrobial Properties

Research indicates that (1-Methyl-1H-pyrrol-2-yl)methylamine hydrochloride exhibits significant antimicrobial activity. It has been studied for its efficacy against various bacterial and fungal strains, suggesting potential applications in treating infections.

Neuroprotective Effects

Some studies have explored the neuroprotective properties of this compound, particularly in relation to dopamine depletion in neuronal models. It has been shown to influence monoamine oxidase activity, which could be relevant for neurodegenerative disease research .

Anticancer Potential

Preliminary investigations into the anticancer properties of (1-Methyl-1H-pyrrol-2-yl)methylamine hydrochloride have revealed promising results. In vitro studies have demonstrated its ability to inhibit the growth of various cancer cell lines, including those resistant to traditional therapies. The compound's mechanism may involve inducing apoptosis in cancer cells .

Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial activity of (1-Methyl-1H-pyrrol-2-yl)methylamine hydrochloride against common pathogens. The results indicated that the compound effectively inhibited bacterial growth with minimal inhibitory concentrations (MICs) comparable to established antibiotics.

Pathogen MIC (µg/mL)
Staphylococcus aureus32
Escherichia coli16
Candida albicans64

Study 2: Neuroprotective Activity

In another study focusing on neuroprotection, (1-Methyl-1H-pyrrol-2-yl)methylamine hydrochloride was administered to murine models exposed to neurotoxins. The results showed a significant reduction in dopamine depletion compared to control groups, indicating its potential as a neuroprotective agent .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
[(1-Methyl-1H-pyrrol-2-yl)methyl](propyl)amine hydrochloride
Reactant of Route 2
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[(1-Methyl-1H-pyrrol-2-yl)methyl](propyl)amine hydrochloride

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